4-Chloro-6-pyridin-2-ylpyrimidine
Overview
Description
4-Chloro-6-pyridin-2-ylpyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. It is known for its versatile applications in various fields, including medicinal chemistry and material science. The compound’s structure features a chlorine atom at the fourth position and a pyridin-2-yl group at the sixth position of the pyrimidine ring, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-pyridin-2-ylpyrimidine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .
Mode of Action
This compound inhibits DHODH in the pyrimidine biosynthesis pathway . The inhibition of DHODH disrupts the normal biosynthesis of pyrimidines, which are essential components of nucleic acids .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, it disrupts the production of pyrimidines, which are crucial for DNA and RNA synthesis . This disruption can lead to a decrease in nucleic acid synthesis, affecting various cellular functions.
Result of Action
The inhibition of DHODH by this compound leads to a disruption in the synthesis of pyrimidines . This disruption can affect various cellular processes, including DNA replication and RNA transcription, potentially leading to cell death or altered cell function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with DHODH . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other metabolites and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-pyridin-2-ylpyrimidine typically involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor. One common method includes the use of 2-chloropyridine and 2,4-dichloropyrimidine under basic conditions, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-6-pyridin-2-ylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is used in the development of probes and ligands for studying biological pathways and molecular interactions.
Material Science: It is employed in the design of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound is utilized in the synthesis of agrochemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
4-Chloro-6-pyridin-2-ylpyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: Similar in structure but lacks the pyridin-2-yl group, making it less versatile in certain applications.
6-Chloropyrimidine: Lacks the pyridin-2-yl group, resulting in different reactivity and applications.
4-Amino-6-pyridin-2-ylpyrimidine: Contains an amino group instead of a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the pyridine and pyrimidine rings, along with the chlorine substituent, which provides a distinct reactivity profile and a wide range of applications.
Properties
IUPAC Name |
4-chloro-6-pyridin-2-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNSHMNCOTVQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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